molecular formula C13H22O4 B3277191 1,1-diethyl cycloheptane-1,1-dicarboxylate CAS No. 6557-83-1

1,1-diethyl cycloheptane-1,1-dicarboxylate

Cat. No.: B3277191
CAS No.: 6557-83-1
M. Wt: 242.31 g/mol
InChI Key: XRGXMSITCHCBFA-UHFFFAOYSA-N
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Description

1,1-Diethyl cycloheptane-1,1-dicarboxylate is an organic compound with the molecular formula C13H22O4. It is a diester derivative of cycloheptane, characterized by the presence of two ethyl ester groups attached to the same carbon atom on the cycloheptane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-diethyl cycloheptane-1,1-dicarboxylate typically involves the esterification of cycloheptane-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diethyl cycloheptane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, the ester groups can be hydrolyzed to yield cycloheptane-1,1-dicarboxylic acid and ethanol.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.

    Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

Major Products:

    Hydrolysis: Cycloheptane-1,1-dicarboxylic acid and ethanol.

    Reduction: Cycloheptane-1,1-dimethanol.

    Substitution: Depending on the nucleophile, products can include cycloheptane-1,1-dicarboxamide or cycloheptane-1,1-dicarbothioate.

Scientific Research Applications

1,1-Diethyl cycloheptane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release the active drug.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters that can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of polymers and resins, where its ester groups can undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 1,1-diethyl cycloheptane-1,1-dicarboxylate primarily involves the hydrolysis of its ester groups. In biological systems, esterases catalyze the hydrolysis, releasing cycloheptane-1,1-dicarboxylic acid and ethanol. The released acid can then participate in various metabolic pathways, while ethanol is metabolized by alcohol dehydrogenase.

Comparison with Similar Compounds

    Diethyl cyclohexane-1,1-dicarboxylate: Similar structure but with a six-membered ring instead of a seven-membered ring.

    Dimethyl cycloheptane-1,1-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl ester groups.

    Diethyl cyclopentane-1,1-dicarboxylate: Similar structure but with a five-membered ring instead of a seven-membered ring.

Uniqueness: 1,1-Diethyl cycloheptane-1,1-dicarboxylate is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and five-membered ring analogs. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

diethyl cycloheptane-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-3-16-11(14)13(12(15)17-4-2)9-7-5-6-8-10-13/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGXMSITCHCBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCCC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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